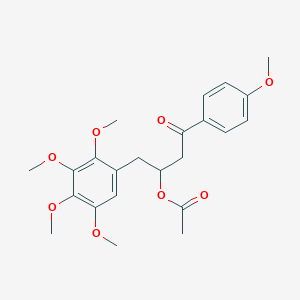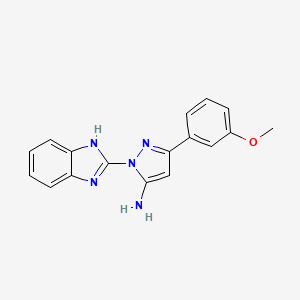![molecular formula C29H26N2O6 B11061638 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11061638.png)
3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE is a complex organic compound that belongs to the class of chromenyl derivatives This compound is characterized by the presence of multiple functional groups, including hydroxyl, methoxy, and indole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromenyl Core: The chromenyl core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions to form a coumarin derivative.
Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced via electrophilic aromatic substitution reactions using suitable reagents such as methanol and hydroxylamine.
Attachment of the Indole Moiety: The indole moiety can be attached through a nucleophilic substitution reaction using an indole derivative and an appropriate leaving group.
Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage through the reaction of the intermediate with a suitable amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger conjugated systems.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and halides.
Condensation: Aldehydes, ketones, and acid catalysts.
Major Products
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Amino derivatives, thioethers, and halogenated compounds.
Condensation: Conjugated systems and polymers.
Applications De Recherche Scientifique
3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a lead compound for the development of new drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Pharmacology: It has been studied for its potential pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Materials Science:
Biological Research: It has been used as a probe to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.
Mécanisme D'action
The mechanism of action of 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. These include:
Enzyme Inhibition: The compound can inhibit the activity of various enzymes, including kinases, proteases, and oxidases, by binding to their active sites or allosteric sites.
Receptor Binding: It can bind to specific receptors, including G-protein-coupled receptors and nuclear receptors, modulating their activity and downstream signaling pathways.
Antioxidant Activity: The compound can scavenge reactive oxygen species and reduce oxidative stress, protecting cells from damage and apoptosis.
Comparaison Avec Des Composés Similaires
3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE can be compared with other similar compounds, including:
3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-N-[2-(1H-INDOL-3-YL)ETHYL]BUTANAMIDE: This compound differs by the presence of a butanamide linkage instead of a propanamide linkage, which may affect its chemical reactivity and biological activity.
3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-N-[2-(1H-INDOL-3-YL)ETHYL]ACETAMIDE: This compound has an acetamide linkage, which may result in different pharmacokinetic and pharmacodynamic properties.
3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-N-[2-(1H-INDOL-3-YL)ETHYL]BENZAMIDE: The presence of a benzamide linkage in this compound may enhance its binding affinity to certain molecular targets and improve its therapeutic potential.
Propriétés
Formule moléculaire |
C29H26N2O6 |
|---|---|
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxochromen-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C29H26N2O6/c1-36-25-11-10-17(14-23(25)32)21(27-28(34)20-7-3-5-9-24(20)37-29(27)35)15-26(33)30-13-12-18-16-31-22-8-4-2-6-19(18)22/h2-11,14,16,21,31-32,34H,12-13,15H2,1H3,(H,30,33) |
Clé InChI |
DRGPCEPPYZOIQG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(CC(=O)NCCC2=CNC3=CC=CC=C32)C4=C(C5=CC=CC=C5OC4=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Imidazo[2,1-B][1,3,4]thiadiazol-6-ylphenyl morpholino sulfone](/img/structure/B11061556.png)
![11-Methoxy-14-(4-methoxyphenyl)-2-(4-pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11061566.png)
![3-(4-Tert-butylphenyl)-3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)propan-1-one](/img/structure/B11061568.png)

![5-[(4-fluorobenzyl)sulfonyl]-1-(4-iodophenyl)-1H-tetrazole](/img/structure/B11061578.png)

![N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-5-sulfonamide](/img/structure/B11061590.png)
![ethyl 4-[({4-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11061606.png)
![ethyl 4-[3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11061614.png)
![Methyl 2-benzyl-7-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B11061624.png)
![N-(2-aminoethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11061626.png)
![1-(4-Fluorophenyl)-N~2~-(2-methylphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11061633.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]ethanol](/img/structure/B11061634.png)

